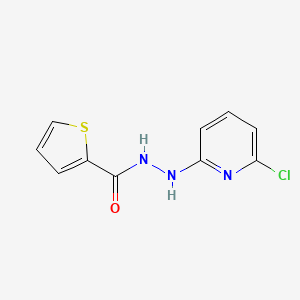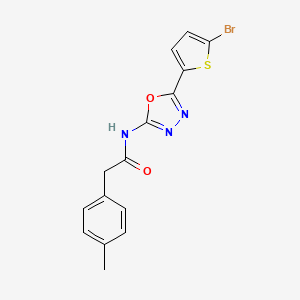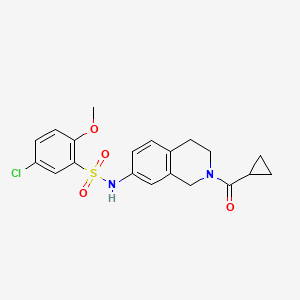![molecular formula C11H20Cl2N4 B2820336 3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2445791-50-2](/img/structure/B2820336.png)
3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that have been found to possess a broad spectrum of biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been studied extensively. For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridines typically contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines are diverse and can lead to a variety of derivatives with different biological activities .Applications De Recherche Scientifique
Chemical Composition and Structure
The compound 3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride features a complex structure that incorporates several key functional groups and heterocyclic components, such as pyrrolidine, triazolo, and pyridine rings. This molecular configuration suggests potential for diverse biological interactions and functionalities, given the significant roles that such heterocyclic components play in pharmacological activities.
Potential Biological and Medicinal Applications
Given the structural complexity of the compound, there is a potential for a wide range of biological and medicinal applications. Compounds with similar heterocyclic structures have been explored for their biological significance, including their use in the development of optical sensors due to their ability to form coordination and hydrogen bonds, which makes them suitable for sensing applications (Jindal & Kaur, 2021). Moreover, heterocyclic compounds have been identified as crucial in the synthesis of various bioactive compounds, indicating the potential utility of such structures in medicinal chemistry for their anticancer, anti-inflammatory, antibacterial, and antifungal activities (Renyu et al., 2018).
Chemical Synthesis and Catalysis
The intricate structure of the compound suggests its synthesis might involve advanced chemical methodologies, potentially employing hybrid catalysts to facilitate complex reactions. Such catalysts can offer selective and efficient pathways for forming the compound's heterocyclic frameworks, which are integral in pharmaceutical synthesis and material science (Parmar, Vala, & Patel, 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-11(5-6-12-8-11)10-14-13-9-4-2-3-7-15(9)10;;/h12H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPUEPJXRNIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=NN=C3N2CCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)

![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)


![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

